ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16689316
InChI: InChI=1S/C13H13FN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C13H13FN2O2
Molecular Weight: 248.25 g/mol

ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

CAS No.:

Cat. No.: VC16689316

Molecular Formula: C13H13FN2O2

Molecular Weight: 248.25 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate -

Specification

Molecular Formula C13H13FN2O2
Molecular Weight 248.25 g/mol
IUPAC Name ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate
Standard InChI InChI=1S/C13H13FN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16)
Standard InChI Key JRYVVDDXLQJBRF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)F)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is defined by its imidazole core, a five-membered aromatic ring containing two nitrogen atoms. The 4-fluorophenyl substituent introduces electronegativity and steric effects, while the methyl group enhances hydrophobicity. The ethyl ester at the 4-position contributes to the compound's solubility in organic solvents and its reactivity in hydrolysis or transesterification reactions.

Key physicochemical properties include:

  • Molecular Formula: C13H13FN2O2\text{C}_{13}\text{H}_{13}\text{FN}_2\text{O}_2

  • Molecular Weight: 248.25 g/mol

  • CAS Registry Number: 1153734-59-8

The fluorine atom at the para position of the phenyl ring significantly influences electronic distribution, enhancing binding affinity to biological targets through dipole interactions and hydrogen bonding .

Synthesis and Characterization

Synthetic Routes

The synthesis of ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step reactions starting from aryl halides and ethyl isocyanoacetate . A common pathway includes:

  • Formation of the Imidazole Core: Cyclocondensation of 4-fluorobenzaldehyde derivatives with ethyl isocyanoacetate under basic conditions, followed by methylation at the 5-position .

  • Esterification: Introduction of the ethyl ester group via nucleophilic acyl substitution.

Reaction conditions such as temperature (typically 80–100°C), solvent choice (e.g., ethanol or DMF), and catalysts (e.g., triethylamine) are critical for optimizing yield and purity .

Analytical Characterization

Post-synthesis, the compound is purified using column chromatography and characterized via:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and purity.

  • High-Performance Liquid Chromatography (HPLC): Ensures >95% purity for research applications.

  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate exhibits inhibitory activity against enzymes such as HIV-1 integrase (IN), a target for antiviral therapies . Computational docking studies suggest that the fluorophenyl group interacts with the LEDGF/p75-binding pocket of IN, disrupting viral DNA integration .

Receptor Modulation

The compound’s imidazole ring participates in hydrogen bonding with histidine residues in G-protein-coupled receptors (GPCRs), potentially modulating signaling pathways involved in inflammation and oncology.

Applications in Medicinal Chemistry

Antibacterial and Antifungal Activity

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 64 µg/mL) and Candida albicans (MIC = 128 µg/mL), though structure-activity relationships require further exploration.

Comparative Analysis with Related Compounds

The table below contrasts ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate with structurally analogous imidazole derivatives:

Compound NameMolecular FormulaKey Structural FeaturesBiological Activity
Ethyl 5-methyl-1H-imidazole-4-carboxylateC7H10N2O2\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2Lacks fluorophenyl groupWeak enzyme inhibition
Ethyl 2-(3-bromo-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylateC13H12BrFN2O2\text{C}_{13}\text{H}_{12}\text{BrFN}_2\text{O}_2Bromine substituent at meta positionEnhanced binding affinity
Ethyl 1,5-diaryl-1H-imidazole-4-carboxylateC19H17N3O2\text{C}_{19}\text{H}_{17}\text{N}_3\text{O}_2Dual aryl groupsHIV-1 IN inhibition

The para-fluorophenyl moiety in the target compound confers superior target selectivity compared to non-halogenated analogs .

Research Gaps and Future Directions

Current limitations include:

  • In Vivo Pharmacokinetics: No data on bioavailability or metabolic stability in animal models.

  • Toxicity Profile: Cytotoxicity mechanisms remain uncharacterized .

Future studies should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize efficacy and safety.

  • Crystallographic Analysis: Elucidating binding modes with HIV-1 IN and GPCRs.

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